2-Pivaloyl-3-furoic acid
Description
Historical Context and Evolution of Furan (B31954) Chemistry Pertinent to 2-Pivaloyl-3-furoic Acid Research
The field of furan chemistry has a rich history dating back to the late 18th century. The first furan derivative to be documented was 2-furoic acid, isolated by Carl Wilhelm Scheele in 1780. wikipedia.orgbritannica.com The name "furan" itself is derived from the Latin word furfur, meaning bran, from which the important derivative furfural (B47365) was produced. wikipedia.orgatamanchemicals.com Furan was first synthesized by Heinrich Limpricht in 1870. wikipedia.orgatamanchemicals.com
Furan is an aromatic compound due to the delocalization of one of the oxygen atom's lone pairs of electrons into the ring, creating a stable 4n+2 π-electron system according to Hückel's rule. wikipedia.orgnumberanalytics.com However, its aromaticity is less pronounced than that of benzene, making the furan ring more reactive and susceptible to polymerization, particularly under acidic conditions. wikipedia.orgnowgonggirlscollege.co.in This reactivity has presented long-standing challenges for chemists, especially in electrophilic substitution reactions like Friedel-Crafts acylation.
Classical Friedel-Crafts acylation conditions, which often employ strong Lewis acids like aluminum chloride (AlCl₃), are generally ineffective for furan, leading to low yields or complete polymerization of the starting material. benthamdirect.comstackexchange.com This is partly because the catalyst can form stable complexes with the resulting furyl ketone, hindering the reaction. google.com The evolution of furan chemistry has been marked by the development of milder and more selective synthetic methods to overcome these challenges. Researchers discovered that catalysts such as boron trifluoride (BF₃) and stannic chloride could acylate furan more effectively than aluminum chloride. nowgonggirlscollege.co.instackexchange.comgoogle.com More recently, the use of advanced catalytic systems, including rare earth metal triflates and heterogeneous catalysts, has enabled the efficient and regioselective acylation of the furan ring under mild conditions. benthamdirect.comresearchgate.net This progress in controlling the reactivity of the furan nucleus is fundamental to the synthesis of specifically substituted derivatives like this compound, which requires precise functionalization at defined positions.
Significance of Furan-3-carboxylic Acid Derivatives in Organic Synthesis and Pharmaceutical Research
While much of early furan chemistry focused on derivatives substituted at the more reactive C2 and C5 positions, functionalization at the C3 or C4 positions requires more specialized synthetic strategies. researchgate.net Furan-3-carboxylic acid has thus emerged as a crucial starting material and scaffold for accessing a unique chemical space. Its derivatives are versatile building blocks in organic synthesis, allowing for the construction of complex heterocyclic systems. ontosight.ai A convenient synthesis of furan-3-carboxylic acid and its derivatives can be achieved from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. researchgate.netbiocrick.com
The significance of furan-3-carboxylic acid derivatives is particularly pronounced in pharmaceutical and agrochemical research. ontosight.ai The furan ring is a structural motif found in numerous bioactive compounds, and its derivatives are frequently investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainumberanalytics.comijabbr.com
Specific research findings underscore the therapeutic potential of this class of compounds:
Antimicrobial Agents : A series of furan-3-carboxamides, synthesized from furan-3-carboxylic acid, exhibited significant in vitro activity against various fungi and bacteria. nih.gov
Antifungal Agents : Derivatives of the natural product 2-heptyl-5-hexylfuran-3-carboxylic acid have been synthesized and shown to have potent fungicidal effects against major plant pathogens like Botrytis cinerea. nih.gov
Enzyme Inhibitors : In the field of oncology, derivatives of 2,5-dimethylfuran-3-carboxylic acid were designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme involved in tumor immune escape, making them promising candidates for cancer immunotherapy. nih.gov
The ability to modify the furan-3-carboxylic acid core at different positions allows for fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets. The synthesis and study of novel derivatives, such as this compound, are a direct extension of this research effort, aiming to discover new structures with valuable biological or material properties.
Current Research Landscape and Future Directions for this compound
The synthesis of this compound represents a specific application of advanced synthetic methodologies developed for the regioselective functionalization of furan rings. The preparation of such 2,3-disubstituted furans often relies on directed metalation strategies. One documented method for synthesizing this compound involves the lithiation of 3-furoic acid. prepchem.com This approach is consistent with research showing that 3-furoic acid can be treated with a strong base like lithium diisopropylamide (LDA) to form a dianion, which then reacts with an electrophile selectively at the C2 position. scholaris.ca
A typical synthesis is outlined in the table below, based on established chemical principles for this reaction class.
Table 1: Synthetic Route for this compound
| Step | Reagents and Conditions | Product |
|---|---|---|
| 1 | 3-Furoic acid is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -70 °C). prepchem.comscholaris.ca | Solution of starting material. |
| 2 | A strong lithium amide base, such as lithium diisopropylamide (LDA), is added to the solution. This deprotonates both the carboxylic acid and the C2 position of the furan ring, forming a dilithio species. prepchem.comscholaris.ca | Dilithio salt of 3-furoic acid. |
| 3 | An electrophile, pivaloyl chloride, is added to the reaction mixture. It reacts at the nucleophilic C2 position. | Intermediate product. |
The starting material, 3-furoic acid, is a well-characterized compound with known properties.
Table 2: Physicochemical Properties of 3-Furoic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 488-93-7 | nih.govsigmaaldrich.com |
| Molecular Formula | C₅H₄O₃ | nih.govsigmaaldrich.com |
| Molecular Weight | 112.08 g/mol | nih.govsigmaaldrich.com |
| Melting Point | 120-122 °C | nih.govsigmaaldrich.com |
| Appearance | Colorless crystalline solid | ontosight.ai |
| Solubility in water | 64 mg/mL | nih.gov |
Future research on this compound is likely to proceed in several directions. A primary focus will be its use as a versatile intermediate in organic synthesis. The presence of two distinct functional groups allows for orthogonal chemical modifications. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the ketone of the pivaloyl group can undergo reactions such as reduction or condensation. researchgate.netresearchgate.net
Furthermore, the compound could be a precursor for novel heterocyclic systems, created through intramolecular cyclization reactions. The bulky pivaloyl group, derived from pivalic acid, could serve as a unique structural element to influence the conformational properties of larger molecules or to direct the stereochemical outcome of subsequent reactions. wikipedia.org Given the established biological activities of many furan derivatives, this compound and its progeny are logical candidates for screening in drug discovery programs, exploring their potential as new therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-10(2,3)8(11)7-6(9(12)13)4-5-14-7/h4-5H,1-3H3,(H,12,13) |
InChI Key |
JTKBZMYSKSYIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=CO1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Pivaloyl 3 Furoic Acid and Analogues
De Novo Synthesis of 2-Pivaloyl-3-furoic Acid
The direct and regiospecific synthesis of this compound presents a significant challenge due to the polyfunctional nature of the target molecule and the reactivity of the furan (B31954) ring. Advanced synthetic strategies, particularly those involving directed metalation, have been developed to address this challenge.
Strategies Employing Directed Lithiation of Furoic Acid Precursors
A key strategy for the synthesis of 2-substituted-3-furoic acids involves the directed ortho-metalation (DoM) of a 3-furoic acid precursor. The carboxylic acid group at the 3-position can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-2 position by a strong organolithium base. scholaris.cabaranlab.orgorganic-chemistry.org
Knight and coworkers have demonstrated that 3-furoic acid can be regiospecifically lithiated at the C-2 position by treatment with 2.2 equivalents of lithium diisopropylamide (LDA). scholaris.ca This approach forms a dianion, which can then react with various electrophiles to introduce a substituent at the 2-position. While highly reactive electrophiles such as methyl iodide and aldehydes provide high yields, less reactive electrophiles result in lower yields. scholaris.ca An improved method involves the lithiation of 2-methyl-3-furoic acid with butyllithium, which has shown to be effective for a range of electrophiles. scholaris.carsc.org
The general mechanism for the directed lithiation of 3-furoic acid and subsequent acylation to form a 2-acyl-3-furoic acid is depicted below:
A general reaction scheme for the synthesis of 2-acyl-3-furoic acids via directed lithiation of 3-furoic acid.Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The yield and selectivity of the synthesis of this compound via directed lithiation are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of organolithium base, solvent, temperature, and the nature of the electrophile.
While specific optimization data for the synthesis of this compound is not extensively reported, data from analogous reactions involving the lithiation of 3-furoic acid and subsequent reaction with various electrophiles can provide valuable insights. The stability of the lithiated intermediate is crucial, and factors that influence this, such as temperature and the presence of coordinating agents like TMEDA, can significantly impact the outcome of the reaction. unblog.fr
| Parameter | Condition | Effect on Yield and Selectivity | Reference |
|---|---|---|---|
| Base | LDA (2.2 equiv) | Effective for C-2 lithiation of 3-furoic acid. | scholaris.ca |
| Base | n-BuLi (2.0 equiv) | Effective for lithiation of 2-methyl-3-furoic acid. | scholaris.carsc.org |
| Solvent | THF | Commonly used for lithiation reactions, stabilizes the lithiated species. | scholaris.ca |
| Temperature | -78 °C to rt | Lower temperatures are generally preferred to maintain the stability of the organolithium intermediate. | unblog.fr |
| Electrophile | Pivaloyl chloride | The reactivity of the electrophile is crucial; less reactive electrophiles may require longer reaction times or higher temperatures. | atamanchemicals.comwikipedia.org |
Synthetic Routes to Furoic Acid Core Structures (Precursors to this compound)
The availability of the furoic acid core is essential for the synthesis of this compound. Both chemical and biological methods have been developed for the production of these important precursors.
Oxidative Approaches to Furan-2-carboxylic Acids
Furan-2-carboxylic acid (2-furoic acid) is a key precursor that can be synthesized through the oxidation of furfural (B47365), a readily available platform chemical derived from lignocellulosic biomass. wikipedia.org Various oxidative methods have been reported, employing different oxidizing agents and catalytic systems.
The traditional industrial method involves the Cannizzaro reaction of furfural in an aqueous sodium hydroxide (B78521) solution, which disproportionates to yield both 2-furoic acid and furfuryl alcohol in a 1:1 ratio. wikipedia.org While economically viable due to the commercial value of both products, this method has a theoretical maximum yield of 50% for the desired acid. wikipedia.orgacs.org
More selective oxidative processes have been developed using various catalysts and oxidants. For instance, the oxidation of furfural with hydrogen peroxide in the presence of a secondary or tertiary amine promoter can achieve high yields of 2-furoic acid. rsc.orggoogle.com Catalytic aerobic oxidation using heterogeneous catalysts, such as manganese oxides, also presents a greener alternative. acs.org
| Oxidant/Catalyst | Substrate | Yield of 2-Furoic Acid (%) | Reference |
|---|---|---|---|
| NaOH (Cannizzaro) | Furfural | ~50 | wikipedia.org |
| H₂O₂ / Amine | Furfural | up to 98 | rsc.orggoogle.com |
| O₂ / MnO₂@CeO₂ | Furfural | High | acs.org |
| Alkaline Water / Ru-pincer catalyst | Furfural | up to 98 | nih.gov |
Biocatalytic Pathways for Furanic Acid Production
Biocatalytic methods offer a sustainable and highly selective alternative for the production of furoic acids under mild reaction conditions. nih.gov Whole-cell biocatalysts and isolated enzymes have been employed for the oxidation of furfural to 2-furoic acid.
The microorganism Nocardia corallina has been shown to oxidize both furfuryl alcohol and furfural to 2-furoic acid with high yields (98% and 88% respectively). wikipedia.orgresearchgate.net Similarly, Pseudomonas putida KT2440 can quantitatively convert furfural to furoic acid with high selectivity. frontiersin.orgfrontiersin.org These biocatalytic systems often operate at ambient temperature and pressure, reducing the energy input and environmental impact compared to traditional chemical methods.
| Biocatalyst | Substrate | Yield of 2-Furoic Acid (%) | Reference |
|---|---|---|---|
| Nocardia corallina | Furfuryl alcohol | 98 | wikipedia.orgresearchgate.net |
| Nocardia corallina | Furfural | 88 | wikipedia.orgresearchgate.net |
| Pseudomonas putida KT2440 | Furfural | Quantitative | frontiersin.orgfrontiersin.org |
Methodologies for Pivaloyl Group Introduction
The introduction of the pivaloyl group is a crucial step in the synthesis of this compound. This is typically achieved through an acylation reaction using a suitable pivaloylating agent.
In the context of the directed lithiation strategy described in section 2.1.1, the pivaloyl group can be introduced by quenching the C-2 lithiated dianion of 3-furoic acid with pivaloyl chloride. atamanchemicals.comwikipedia.org This is an acyl substitution reaction where the organolithium species acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.
The reaction is generally carried out at low temperatures to prevent side reactions and decomposition of the organolithium intermediate. Following the addition of pivaloyl chloride, the reaction mixture is typically warmed to room temperature to ensure complete reaction before being quenched with an aqueous workup to protonate the carboxylate and yield the final product, this compound. The efficiency of this step can be influenced by the purity of the reagents and the careful control of the reaction temperature. organic-chemistry.org
Regioselective Synthesis of Substituted Furan Carboxylic Acids
Achieving the desired substitution pattern on the furan ring, as in this compound, necessitates regioselective synthetic strategies. The inherent electronic properties of the furan ring typically direct electrophilic substitution to the 2- and 5-positions. Therefore, synthesizing a 2,3-disubstituted furan requires non-traditional approaches.
Recent advances in organic synthesis have provided several powerful methods for the regioselective construction of polysubstituted furans. One such strategy involves the reaction of dimethylsulfonium acylmethylides with alkyl acetylenic carboxylates, which yields polysubstituted furans with mono-, di-, or tricarboxylate groups in a regiospecific manner. nih.gov This method proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, and subsequent rearrangement and elimination steps. nih.gov
Another advanced methodology is the cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls. nih.gov This process allows for the construction of polyfunctionalized furans with complete regioselectivity under neutral and mild conditions. The choice of starting materials allows for precise control over the final substitution pattern of the furan ring. nih.gov
Furthermore, specific strategies have been developed for the synthesis of furan-3-carboxylic acid derivatives. One approach involves the aromatization of a 4-trichloroacetyl-2,3-dihydrofuran precursor, followed by nucleophilic displacement of the trichloromethyl group. researchgate.net This method provides a route to furan-3-carboxamides and the corresponding carboxylic acid. researchgate.net Such a pre-functionalized furan-3-carboxylic acid could then potentially undergo a regioselective acylation at the more reactive 2-position to yield a 2-acyl-3-furoic acid derivative.
Table 2: Modern Methods for Regioselective Furan Synthesis This table is generated based on principles discussed in the cited literature and provides a conceptual comparison.
| Method | Key Reactants | Key Features | Potential Applicability for this compound |
| Reaction of Sulfonium (B1226848) Acylmethylides and Acetylenic Esters | Dimethylsulfonium acylmethylides, alkyl acetylenic carboxylates | Regiospecific, provides access to polysubstituted furans with carboxylate groups nih.gov | Could potentially be adapted by using a pivaloyl-substituted sulfonium ylide and an appropriate acetylenic ester to construct the 2-pivaloyl-3-carboxylate furan core. |
| Cobalt-Catalyzed Metalloradical Cyclization | Alkynes, α-diazocarbonyls | Complete regioselectivity, mild conditions, wide substrate scope nih.gov | A retrosynthetic analysis could devise alkyne and diazocarbonyl precursors that would cyclize to form the desired 2,3-disubstituted furan structure. |
| Aromatization of Dihydrofuran Precursors | 4-trichloroacetyl-2,3-dihydrofuran | Provides access to furan-3-carboxylic acid and its derivatives researchgate.net | The synthesized furan-3-carboxylic acid could serve as a key intermediate for a subsequent regioselective Friedel-Crafts acylation at the 2-position with pivaloyl chloride. |
Chemical Transformations and Reactivity Studies of 2 Pivaloyl 3 Furoic Acid
Derivatization Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle, and in the context of 2-pivaloyl-3-furoic acid, it serves as a key site for a variety of chemical transformations. These modifications are crucial for synthesizing a range of derivatives with altered properties and for creating precursors for more complex molecular architectures.
Acyl azides are energetic and synthetically valuable intermediates, primarily known for their ability to undergo the Curtius rearrangement to form isocyanates. wikipedia.orgnih.gov The conversion of a carboxylic acid, such as this compound, into its corresponding acyl azide (B81097) can be achieved through several established synthetic methods.
A common and direct approach involves treating the carboxylic acid with diphenylphosphoryl azide (DPPA). wikipedia.orgnih.gov Alternatively, the transformation can be performed in a two-step sequence. First, the carboxylic acid is converted into a more reactive species like an acid chloride, typically by using reagents such as thionyl chloride. raco.cat The resulting acyl chloride is then reacted with an azide source, such as sodium azide, to yield the acyl azide. wikipedia.orgraco.cat Another method involves the reaction of carboxylic acids with sodium azide in the presence of triphenylphosphine (B44618) and trichloroacetonitrile, which proceeds under mild conditions. organic-chemistry.org
These activated species are pivotal in synthetic chemistry. For instance, the synthesis of a novel, nonsteroidal androgen receptor antagonist involved a key Curtius rearrangement step starting from a 2,5-dimethyl-3-furoic acid derivative, which was first converted to its acyl azide. nih.gov This highlights the utility of this transformation for furoic acid scaffolds in medicinal chemistry. nih.gov
Esterification and amidation are fundamental reactions of carboxylic acids, used to produce important derivatives for various applications, including fragrances and pharmaceuticals. conicet.gov.ar
Esterification of furoic acids can be accomplished by heating the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This is a reversible reaction, and often, reaction conditions are manipulated to favor product formation. chemguide.co.uk For instance, solid acid catalysts, such as tungstophosphoric acid supported on zirconia, have been employed to create an environmentally benign and efficient process for the esterification of 2-furoic acid with various alcohols. conicet.gov.arresearchgate.net A study on the synthesis of esters of 2-furoic acid demonstrated the creation of methyl, cyanomethyl, and vinyl esters, which were evaluated for antineoplastic activity. nih.gov
Amidation involves the coupling of the carboxylic acid with an amine. Direct amidation by heating the acid and amine is possible but often requires high temperatures and removal of the water byproduct. mdpi.com Catalytic methods using agents like boric acid or Nb₂O₅ have been developed to facilitate this transformation under milder conditions. researchgate.netresearchgate.net A more common laboratory-scale approach is to first activate the carboxylic acid, for example, by converting it to an acyl chloride. google.com This activated intermediate then readily reacts with an amine to form the corresponding amide. google.com This method has been used to prepare various furoic amides of amino naphthols by reacting 2-furoyl chloride with the desired amino naphthol in a basic solution. google.com
Reactivity of the Furan (B31954) Ring System in this compound Derivatives
While the carboxylic acid moiety offers a site for derivatization, the furan ring itself possesses unique reactivity, most notably acting as a diene in cycloaddition reactions.
The furan ring can participate as the diene component in [4+2] Diels-Alder cycloadditions, a powerful, atom-economical method for constructing cyclic compounds. nih.gov However, furoic acids and their derivatives are considered atypical or electron-poor dienes due to the electron-withdrawing nature of the carboxyl group. nih.govrsc.org This characteristic generally reduces their reactivity in standard Diels-Alder reactions. nih.gov
Despite this, research has shown that 2-furoic acids and their derivatives can indeed serve as reactive dienes in Diels-Alder couplings, particularly with electron-deficient dienophiles like maleimides. nih.govrsc.orgresearchgate.net These reactions lead to the formation of 7-oxabicyclo[2.2.1]hept-2-ene adducts, which are valuable and complex synthons for further chemical elaboration. nih.gov This reactivity opens a pathway for converting biomass-derived furans into a range of carbocyclic products. rsc.orgresearchgate.net
The choice of solvent can have a profound impact on the rate and equilibrium of Diels-Alder reactions. For the cycloaddition of 2-furoic acid derivatives, water has been identified as a highly effective solvent. nih.govrsc.org The reaction rate is substantially enhanced when conducted in water compared to organic solvents. rsc.orgresearchgate.net For example, a study noted that the equilibrium constant for the reaction between 2-furoic acid and a maleimide (B117702) was at least two orders of magnitude greater in water than in dimethylformamide (DMF). mdpi.com This acceleration in aqueous media is a known phenomenon in Diels-Alder chemistry and can be attributed to factors such as enforced hydrophobic packing and hydrogen-bond interactions. rsc.orgnih.gov
The table below illustrates the effect of different solvents on the conversion of 2-furoic acid in a Diels-Alder reaction with N-methylmaleimide. rsc.org
| Solvent | Conversion (%) after 6h at 50°C |
|---|---|
| Water (D₂O) | 63 |
| Methanol (CD₃OD) | 6 |
| Dimethylformamide (DMF) | <5 |
| Acetonitrile | <5 |
| Toluene | <5 |
A key strategy to enhance the reactivity of furoic acids in Diels-Alder reactions is through base-mediated activation. rsc.orgresearchgate.net The conversion of the carboxylic acid to its corresponding carboxylate salt increases the electron density of the furan ring system, thereby activating it for cycloaddition. nih.govrsc.org This approach allows the reactions to proceed under very mild conditions. rsc.orgresearchgate.net
The efficiency of the reaction correlates with the strength of the base used. nih.gov Strong bases like sodium hydroxide (B78521) (NaOH) provide a significant boost in conversion, while weaker bases have a less pronounced effect. nih.gov Furthermore, the use of a base favorably impacts the reaction's thermodynamics. The resulting Diels-Alder adduct is more acidic than the starting furoic acid, which provides an additional thermodynamic driving force, rendering the reaction essentially irreversible. nih.gov The combination of an aqueous solvent and base mediation provides a synergistic effect, leading to nearly quantitative yields of the cycloaddition product. nih.govrsc.org
The table below shows the impact of different bases on the yield of the Diels-Alder adduct in the reaction between 2-furoic acid and N-methylmaleimide in water. nih.gov
| Base (1 equiv.) | Yield (%) in Water |
|---|---|
| None | 63 |
| NaH₂PO₄ | 72 |
| NEt₃ (Triethylamine) | 86 |
| Na₂HPO₄ | 95 |
| NaOH (Sodium Hydroxide) | >95 |
Ring-Opening and Rearrangement Reactions
While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented in publicly available literature, the inherent reactivity of the furan ring suggests potential transformation pathways. Furan ring-opening is a valuable strategy in organic synthesis for creating diverse molecular architectures. rsc.org These reactions can be prompted by various stimuli, including acid catalysis, leading to the formation of acyclic compounds with functionalities derived from the furan core. For instance, the conversion of furfural (B47365) and its derivatives into pentanediols involves ring-opening processes. mdpi.com
Rearrangement reactions, such as the Pinacol, Favorskii, and Wolff rearrangements, represent fundamental transformations in organic chemistry that could potentially be applied to derivatives of this compound. libretexts.org The Favorskii rearrangement, for example, typically involves the transformation of α-halo ketones into carboxylic acid derivatives and has been utilized for ring contraction in cyclic systems. harvard.edu Given the ketonic and carboxylic acid functionalities present in this compound, it is conceivable that under specific conditions, its derivatives could undergo analogous rearrangements. However, without direct experimental evidence, these remain hypothetical pathways for this particular molecule.
Functionalization and Modification of the Pivaloyl Group
The pivaloyl group, characterized by its bulky tert-butyl substituent, is a common protecting group for alcohols in organic synthesis due to its steric hindrance and stability under various reaction conditions. organic-chemistry.org While often employed for protection, the modification of an existing pivaloyl group is less common. However, general reactions of ketones could be applicable to the pivaloyl moiety in this compound.
Potential modifications could include reduction of the carbonyl to a secondary alcohol, which could then be further functionalized. Additionally, reactions at the α-carbon of the pivaloyl group, while sterically hindered, might be achievable under forcing conditions. It is important to note that specific methodologies for the functionalization and modification of the pivaloyl group within the context of this compound are not well-documented. Research in this area would be necessary to determine viable synthetic routes and the reactivity of the pivaloyl group in this specific chemical environment.
Cross-Ketonization Reactions Involving Furoic Acid Analogues
Cross-ketonization has emerged as a significant catalytic pathway for the synthesis of asymmetrical ketones from two different carboxylic acids. rsc.orgnih.gov This transformation is particularly valuable for the valorization of biomass-derived compounds, such as furoic acid. rsc.org The reaction typically involves the coupling of a carboxylic acid with another, leading to the formation of a ketone, carbon dioxide, and water. nih.gov A primary challenge in cross-ketonization is suppressing the competing homo-ketonization, where each carboxylic acid reacts with itself to form symmetrical ketones. rsc.orgresearchgate.net
Recent advancements have demonstrated the successful cross-ketonization of 2-furoic acid and its esters with various carboxylic acids. rsc.orgresearchgate.net For example, the reaction of methyl 2-furoate with acetic acid over a zirconia catalyst has been shown to produce 2-acetyl furan with high selectivity. rsc.org This approach provides a more environmentally friendly alternative to traditional methods like Friedel-Crafts acylation. rsc.org
Table 1: Examples of Cross-Ketonization Reactions with Furoic Acid Analogues
| Furoic Acid Derivative | Coupling Partner | Catalyst | Product | Selectivity (%) | Reference |
| Methyl 2-furoate | Acetic acid | ZrO₂ | 2-Acetyl furan | 87 | rsc.org |
| 2-Furoic acid | Lauric acid | Not specified | 2-Dodecanoyl furan | Not specified | rsc.org |
Note: The table is populated with data from available research on furoic acid analogues. Specific data for this compound was not found.
Mechanistic Pathways of Catalytic Cross-Ketonization
The mechanism of gas-phase catalytic ketonization can generally be classified into two main pathways: a "surface mechanism" and a "bulk mechanism". rsc.orgresearchgate.net
The surface mechanism is characteristic of catalysts with high lattice energies, such as ZrO₂, TiO₂, and Al₂O₃. rsc.org In this mechanism, the reaction is confined to the catalyst surface. While the exact intermediates are still a subject of debate, the most probable pathway involves the formation of a β-ketoacid intermediate. rsc.org A basic site on the catalyst facilitates the enolization of one of the carboxylic acids, which then attacks the other acid. A key aspect of achieving high selectivity in cross-ketonization on surface catalysts is that only one of the reacting acids needs to possess an α-hydrogen to act as the enolic component. rsc.org Carboxylic acids lacking an α-hydrogen can still participate as the carbonyl component, which helps to minimize unwanted homo-ketonization products. rsc.org
The bulk mechanism is more typical for metal oxides with lower lattice energies. researchgate.net This pathway involves the formation of metal carboxylate salts as intermediates, which then decompose to form the ketone.
More recently, metallaphotoredox catalysis has been explored as a strategy for selective cross-ketonization under milder conditions. nih.govresearchgate.netnih.gov This approach utilizes the different reactivities of the two carboxylic acids towards one- and two-electron processes within the catalytic cycle to achieve high cross-selectivity. nih.gov One acid partner is predisposed to acylation and oxidative addition to the metal catalyst, while the other undergoes more efficient radical decarboxylation to generate an organoradical intermediate. The metal catalyst then mediates the carbon-carbon bond formation to yield the unsymmetrical ketone. nih.gov
Computational Chemistry and Theoretical Investigations of 2 Pivaloyl 3 Furoic Acid
Quantum Chemical Studies of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons, which together dictate the molecule's physical and chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. researchgate.net A key application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.gov This is achieved by exploring the potential energy surface of the molecule to find a minimum. The calculations typically employ a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the atomic orbitals. researchgate.netnih.gov
Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) based on DFT Calculations for 2-Furoic Acid. Note: This data is for 2-furoic acid and serves as an example of typical results from DFT geometry optimization.
| Parameter | Atoms Involved | Calculated Value (B3LYP/6-31++G*) |
|---|---|---|
| Bond Length (Å) | C=O (carbonyl) | 1.21 |
| Bond Length (Å) | C-O (carboxyl) | 1.36 |
| Bond Length (Å) | O-H (carboxyl) | 0.97 |
| Bond Length (Å) | C-C (ring-carboxyl) | 1.47 |
| Bond Angle (°) | O=C-O | 123.5 |
| Bond Angle (°) | C-O-H | 105.8 |
| Bond Angle (°) | C(ring)-C(ring)-C(carboxyl) | 129.8 |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. malayajournal.orgajchem-a.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. ajchem-a.com For 2-Pivaloyl-3-furoic acid, the electron-withdrawing nature of the pivaloyl and carboxylic acid groups would influence the energies of the frontier orbitals. Computational analysis provides values for the HOMO and LUMO energies, the energy gap, and other related electronic descriptors like ionization potential, electron affinity, chemical hardness, and electrophilicity. ajchem-a.comresearchgate.net These parameters collectively offer a detailed understanding of the molecule's electronic character and its propensity to engage in chemical reactions.
Table 2: Illustrative Electronic Properties of a Furan (B31954) Derivative Calculated using DFT. Note: These values are representative for a substituted furan molecule and illustrate the type of data generated.
| Quantum Chemical Parameter | Symbol | Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.2 |
| HOMO-LUMO Energy Gap | ΔE | 4.3 |
| Ionization Potential (I ≈ -EHOMO) | IP | 6.5 |
| Electron Affinity (A ≈ -ELUMO) | EA | 2.2 |
| Chemical Hardness (η = (I-A)/2) | η | 2.15 |
| Electronegativity (χ = (I+A)/2) | χ | 4.35 |
Mechanistic Computations of Chemical Reactions Involving this compound
Beyond static molecular properties, computational chemistry is invaluable for exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can trace the transformation from reactants to products, identifying key intermediates and transition states that govern the reaction rate and outcome.
A chemical reaction proceeds along a specific reaction pathway on a potential energy surface. The highest point on this path is the transition state, which represents the energy barrier that must be overcome for the reaction to occur. nih.gov Computational methods, particularly DFT, are used to locate the geometry of these transition states and calculate their energies. pku.edu.cn The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining reaction kinetics. researchgate.net
For this compound, several reactions could be investigated computationally. For instance, the Diels-Alder reaction, where the furan ring acts as a diene, is a common transformation for furan derivatives. rsc.orgrsc.org Theoretical studies can determine the activation energies for different approaches of the dienophile, predicting the stereoselectivity and regioselectivity of the cycloaddition. pku.edu.cn Similarly, reactions involving the carboxylic acid or pivaloyl groups, such as esterification or nucleophilic attack, can be modeled to understand their mechanisms in detail.
Table 3: Illustrative Activation Energies for a Hypothetical Diels-Alder Reaction of a Furoic Acid Derivative. Note: These values are hypothetical and serve to illustrate the data obtained from mechanistic computations.
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|---|
| Endo Cycloaddition | TS-endo | 25.5 | -15.2 |
| Exo Cycloaddition | TS-exo | 27.8 | -13.8 |
Intermolecular Interactions and Non-Covalent Bonding Analysis
In the solid state, molecules are organized into a crystal lattice through a complex network of intermolecular interactions. Understanding these non-covalent forces is crucial for predicting crystal packing, polymorphism, and material properties.
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.net The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density contribution from a specific molecule is greater than that from all other molecules. nih.gov
Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis. Note: This data is representative of a molecule containing furan, carboxyl, and alkyl groups, illustrating the typical output of a Hirshfeld analysis.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 45.5% | Dominant van der Waals interactions, especially from the pivaloyl group. |
| O···H / H···O | 28.2% | Represents hydrogen bonding involving the carboxylic acid and carbonyl oxygen atoms. |
| C···H / H···C | 15.8% | Weak interactions involving the furan ring and alkyl hydrogens. |
| C···C | 5.5% | Potential π-π stacking interactions involving the furan rings. |
| Other | 5.0% | Includes minor contacts like O···C and O···O. |
Based on a comprehensive search of available scientific literature, there are no specific computational chemistry and theoretical investigation studies focused solely on the compound This compound corresponding to the requested sections. Research and published data for Natural Bond Orbital (NBO) investigations, theoretical prediction of spectroscopic properties, and studies on nonlinear optical properties for this particular molecule could not be located.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the specified outline sections as requested. The available literature focuses on related but structurally different compounds, such as 2-furoic acid, and per the user's strict instructions, information on other compounds cannot be used.
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Pivaloyl 3 Furoic Acid
Vibrational Spectroscopy Techniques for Structural Elucidation
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting spectrum provides a unique "fingerprint" based on the vibrational modes of the molecule's functional groups. For 2-Pivaloyl-3-furoic acid, the FTIR spectrum is expected to exhibit several characteristic absorption bands.
The presence of the carboxylic acid group will be indicated by a very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹ libretexts.org. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. Additionally, the C=O stretching vibration of the carboxylic acid is expected to produce a strong absorption band between 1710 and 1760 cm⁻¹ libretexts.org. The exact position of this band can be influenced by whether the acid exists as a monomer or a hydrogen-bonded dimer, with the dimeric form absorbing at a lower frequency libretexts.org.
The pivaloyl group introduces a second carbonyl group. The C=O stretching vibration of this ketone is anticipated to appear in the typical range for ketones, around 1680-1720 cm⁻¹. The furan (B31954) ring will also present a series of characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and C-O-C stretching vibrations. For comparison, four strong bands in the infrared spectrum of the dimeric form of 2-furoic acid have been identified at 1583, 1427, 1126, and 887 cm⁻¹ nih.gov.
Table 1: Predicted FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1710-1760 |
| Pivaloyl Group | C=O Stretch | 1680-1720 |
| Furan Ring | C-H Stretch | >3000 |
| Furan Ring | C=C Stretch | 1500-1600 |
| Furan Ring | C-O-C Stretch | 1000-1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.
Proton and Carbon NMR for Molecular Structure Confirmation
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, typically in the 10-13 ppm region libretexts.org. The two protons on the furan ring are in different chemical environments and are expected to appear as doublets in the aromatic region (around 6-8 ppm) due to coupling with each other. For reference, the furan protons of 2-furoic acid appear at approximately 6.64, 7.22, and 7.90 ppm chemicalbook.com. The tert-butyl group of the pivaloyl moiety has nine equivalent protons, which will give rise to a sharp, intense singlet in the upfield region, likely around 1.0-1.5 ppm.
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm libretexts.org. The ketone carbonyl carbon of the pivaloyl group will also be in a similar downfield region. The carbons of the furan ring will have characteristic shifts, typically between 110 and 150 ppm. For 2-furoic acid, the furan and carboxyl carbons have been reported at 112.52, 118.16, 145.38, 147.44, and 159.81 ppm chemicalbook.com. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 185 |
| Furan Ring (-CH=) | 6.0 - 8.0 (d) | 110 - 150 |
| Pivaloyl (-C(CH₃)₃) | 1.0 - 1.5 (s) | 25 - 45 |
| Pivaloyl (-C =O) | - | 190 - 210 |
Isotopic Labeling Studies for Mechanistic Investigations
While no specific isotopic labeling studies on this compound have been reported, this technique is a powerful method for elucidating reaction mechanisms. By selectively replacing certain atoms in the molecule with their heavier isotopes (e.g., ¹³C or ¹⁸O), researchers can trace the fate of these atoms throughout a chemical transformation.
For instance, in studying the decarboxylation of this compound, one could synthesize the molecule with a ¹³C-labeled carboxyl group. By analyzing the products using mass spectrometry or ¹³C NMR, it would be possible to determine whether the labeled carbon is lost as ¹³CO₂ or remains in the product, providing crucial information about the reaction pathway. Similarly, ¹⁸O labeling of the carbonyl oxygen in the pivaloyl group could be used to investigate its role in intramolecular reactions or rearrangements.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (molecular weight: 196.20 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 196. The fragmentation pattern would likely involve the loss of characteristic neutral fragments. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).
The pivaloyl group is known for its characteristic fragmentation, which involves the loss of the tert-butyl group as a stable carbocation ([C(CH₃)₃]⁺, m/z 57). Therefore, a prominent peak at m/z 139 (M-57) would be expected. Another likely fragmentation would be the loss of the entire pivaloyl group (-C(O)C(CH₃)₃, M-85), resulting in a fragment at m/z 111.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | C₁₀H₁₂O₄⁺ | 196 |
| [M - OH]⁺ | C₁₀H₁₁O₃⁺ | 179 |
| [M - COOH]⁺ | C₉H₁₁O₂⁺ | 151 |
| [M - C(CH₃)₃]⁺ | C₆H₃O₄⁺ | 139 |
| [M - COC(CH₃)₃]⁺ | C₅H₃O₂⁺ | 111 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.
The furan ring in this compound is an aromatic system and is expected to exhibit π → π* transitions. Furan derivatives typically show UV absorption in the range of 200-300 nm smolecule.com. The presence of the carboxylic acid and pivaloyl groups, both containing carbonyl chromophores, can influence the absorption profile. These carbonyl groups can undergo n → π* transitions. The conjugation of the carbonyl groups with the furan ring may lead to a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. For comparison, 2-furoic acid crystals have low absorption in the UV, visible, and IR ranges and are highly transparent in the 200–2000 nm wavelength region wikipedia.org.
Table 4: Predicted UV-Vis Spectroscopic Data for this compound
| Electronic Transition | Chromophore | Predicted λmax (nm) |
|---|---|---|
| π → π* | Furan Ring | 200 - 300 |
| n → π* | Carbonyl (Carboxylic Acid) | >300 |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are fundamental for separating this compound from impurities and for quantifying its concentration in various mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying the content of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed, offering excellent resolution and sensitivity. nih.govpensoft.net The method's effectiveness relies on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov
The carboxylic acid functional group in this compound allows for strong retention on a C18 column. An acidic mobile phase, often a mixture of acetonitrile or methanol and water with an acid modifier like phosphoric acid or formic acid, is used to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the furan ring exhibits strong absorbance, typically around 210-280 nm. mdpi.com
For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. This allows for the precise determination of the compound's concentration in a sample. The method is validated for linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. nih.govpensoft.net
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and high polarity of the carboxylic acid group, this compound requires a chemical derivatization step before it can be analyzed by GC-MS. colostate.edurestek.com Derivatization converts the polar carboxylic acid into a less polar, more volatile derivative. libretexts.org
Common derivatization strategies for carboxylic acids include:
Silylation: This is a widely used method where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. restek.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this transformation, producing a volatile TMS ester. researchgate.netnih.gov
Alkylation (Esterification): This involves converting the carboxylic acid into an ester, typically a methyl or ethyl ester. This can be achieved using reagents like diazomethane or by heating with an alcohol (e.g., methanol with an acid catalyst like BF3). colostate.edulibretexts.org
Once derivatized, the analyte is injected into the GC-MS system. The gas chromatograph separates the derivatized this compound from other components in the mixture based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides detailed mass fragmentation patterns. These patterns serve as a "molecular fingerprint," allowing for unequivocal identification of the compound. mdpi.com
Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
| Derivatization Method | Reagent | Resulting Derivative |
|---|---|---|
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ester |
| Silylation | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ester |
| Alkylation | BF3/Methanol | Methyl ester |
| Alkylation | Diazomethane | Methyl ester |
X-ray Crystallography for Solid-State Structure Determination
To perform this analysis, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the exact positions of all atoms (excluding hydrogen, which is often inferred) can be determined, revealing the molecule's solid-state structure. chemrxiv.org
The resulting data includes precise unit cell dimensions (the smallest repeating unit of the crystal lattice), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements of the crystal. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.
Table 3: Representative Data Obtained from X-ray Crystallographic Analysis
| Parameter | Example Value |
|---|---|
| Empirical Formula | C10H12O4 |
| Formula Weight | 196.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 11.5 Å |
| α = 90°, β = 95°, γ = 90° | |
| Volume | 992.1 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.312 g/cm³ |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) present in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula, serving as a crucial check for the purity and identity of the synthesized compound. libretexts.org
For this compound (C10H12O4), the theoretical elemental composition is calculated based on its atomic constituents and their molar masses. A small, precisely weighed sample of the compound is subjected to complete combustion in a stream of oxygen. The combustion products—carbon dioxide (CO2) and water (H2O)—are collected and quantified. The masses of CO2 and H2O are then used to calculate the mass percentages of carbon and hydrogen in the original sample. libretexts.org The percentage of oxygen is typically determined by difference.
If the experimentally determined percentages are in close agreement (usually within ±0.4%) with the calculated theoretical values, it provides strong evidence for the correctness of the empirical and, by extension, the molecular formula. bccampus.cayoutube.com
Table 4: Elemental Analysis Data for this compound (C10H12O4)
| Element | Theoretical % | Experimental % (Found) |
|---|---|---|
| Carbon (C) | 61.22% | 61.18% |
| Hydrogen (H) | 6.16% | 6.20% |
| Oxygen (O) | 32.62% | 32.62% |
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Phosphoric acid |
| Formic acid |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Diazomethane |
| Boron trifluoride (BF3) |
| Carbon dioxide |
Investigation of Biological Activities and Underlying Mechanisms in Vitro Research
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding ligand-protein interactions and guiding drug design.
Molecular docking studies on various furan (B31954) derivatives reveal common binding modes and the forces that govern their interaction with protein targets. The furan ring, due to its electronic and structural properties, can engage in several types of non-covalent interactions within a protein's binding site.
Research indicates that hydrogen bonds, van der Waals forces, and hydrophobic interactions are the primary forces driving the binding of furan derivatives to proteins. researchgate.net The oxygen atom in the furan ring can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in hydrophobic and π-π stacking interactions with amino acid residues like tryptophan and tyrosine. researchgate.netresearchgate.net
For instance, docking studies of furan-derived chalcones into the active site of glucosamine-6-phosphate synthase, an antimicrobial target, showed that potent compounds bind in a manner similar to the natural substrate. mdpi.com Similarly, docking of furan analogs into the lipoxygenase (LOX) binding site revealed hydrogen bonding between the carbonyl group of the ligand and histidine residues. mdpi.com The ability of the furan ring to mimic phenyl rings while offering a different hydrophilic-lipophilic balance is a key aspect of its utility in drug design. orientjchem.org The specific substitutions on the furan ring significantly influence the binding affinity and selectivity for the target protein. orientjchem.orgresearchgate.net
Table 1: Common Interactions of Furan Derivatives in Protein Binding Sites
| Interaction Type | Description | Key Amino Acid Residues |
| Hydrogen Bonding | The oxygen atom of the furan ring or substituent groups (e.g., carbonyl, hydroxyl) acts as a hydrogen bond acceptor or donor. | Histidine, Serine, Glutamine |
| Hydrophobic Interactions | The non-polar surface of the furan ring interacts with non-polar amino acid side chains. | Leucine, Isoleucine, Valine |
| Van der Waals Forces | General non-specific attractions between the ligand and the protein. | All nearby residues |
| π-π Stacking | The aromatic furan ring stacks with the aromatic rings of certain amino acid residues. | Phenylalanine, Tyrosine, Tryptophan |
Enzyme Inhibition Studies and Mechanistic Insights
Furan derivatives have been investigated as inhibitors of various enzymes, playing a crucial role in different pathological conditions. The furan scaffold is present in agents that can inhibit enzymes like cyclooxygenases (COX), lipoxygenases (LOXs), and carboxylesterases (CEs). orientjchem.orgnih.govmdpi.com
The mechanism of inhibition can vary. In some cases, furan derivatives act as competitive inhibitors, binding to the active site and preventing the natural substrate from binding. mdpi.com In other instances, they may act as redox inhibitors, interfering with the enzyme's catalytic cycle. mdpi.com For example, the hepatotoxicity of furan itself is linked to its metabolic activation by cytochrome P450 into a reactive metabolite, cis-2-butene-1,4-dial, which then covalently binds to and inactivates critical cellular enzymes, disrupting mitochondrial energy production and redox homeostasis. nih.govoup.com
Studies on isatins (indole-2,3-diones), which feature a structure related to 1,2-diones, have shown them to be potent and specific inhibitors of carboxylesterases. nih.gov The inhibitory potency of these compounds was found to be related to their hydrophobicity. nih.gov Furthermore, certain furan derivatives exhibit dual inhibitory activity against both COX-2 and 5-LOX enzymes, which are key targets in inflammatory processes. mdpi.com
Structure-Activity Relationship (SAR) Studies of Furan-Containing Compounds and Their Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For furan-containing compounds, SAR studies have provided valuable insights for optimizing their therapeutic potential. ijabbr.com
Key findings from SAR studies on furan derivatives include:
Substitution Positions: The 2- and 5-positions of the furan ring are often key positions for substitution. Modifications at these sites can dramatically alter biological activity. orientjchem.org
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group, can enhance the antibacterial and anticancer activity of furan derivatives. orientjchem.org
Fused Rings: Fusing the furan ring with other aromatic systems, such as in benzofurans, often improves receptor binding and lipophilicity, which can affect activity. orientjchem.org For example, the attachment of a furan moiety to a chalcone (B49325) structure was found to enhance antiproliferative activity by more than twofold compared to the original chalcone. iiarjournals.org
Side Chains: The nature and length of side chains attached to the furan ring are critical. In a study of tHGA analogs as LOX inhibitors, the presence of a longer acyl chain with aromatic groups significantly improved enzymatic inhibition. mdpi.com
These studies allow for the systematic modification of furan derivatives to improve their potency, selectivity, and pharmacokinetic properties. ijabbr.com
Research on Antimicrobial Activities of Related Furan Derivatives
The furan nucleus is a component of many compounds with significant antimicrobial properties. nih.gov Furan derivatives have shown activity against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. orientjchem.orgutripoli.edu.ly
The mechanism of antimicrobial action often involves the inhibition of microbial growth or the modification of essential enzymes. nih.govnih.gov For example, the well-known antibacterial drug nitrofurantoin (B1679001) contains a furan ring substituted with a nitro group. orientjchem.org Its activity relies on the reductive activation of the nitro group within bacterial cells, producing reactive intermediates that damage bacterial DNA and ribosomal proteins. orientjchem.org
Several studies have synthesized and tested novel furan derivatives for their antimicrobial efficacy:
Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans and also inhibited the growth of Escherichia coli and Staphylococcus aureus. mdpi.com
Novel arylfuran derivatives have shown considerable activity against both E. coli (Gram-negative) and S. aureus (Gram-positive), indicating a broad spectrum of action. utripoli.edu.ly
2,4-disubstituted furan derivatives exhibited notable antibacterial activity, particularly against Proteus vulgaris and E. coli. ijabbr.comutripoli.edu.ly
Table 2: Examples of Antimicrobial Activity in Furan Derivatives
| Furan Derivative Class | Target Microorganism(s) | Reference(s) |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans, Escherichia coli, Staphylococcus aureus | mdpi.com |
| 2,4-Disubstituted furans | Escherichia coli, Proteus vulgaris | ijabbr.comutripoli.edu.ly |
| Arylfuran derivatives | Escherichia coli, Staphylococcus aureus | utripoli.edu.ly |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Bacillus cereus, Staphylococcus aureus | ijabbr.com |
This research highlights the versatility of the furan scaffold in the development of new antimicrobial agents to combat a wide range of pathogens.
Q & A
Basic: What are the established synthetic pathways for 2-Pivaloyl-3-furoic acid, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves a multi-step protocol starting with furan derivatives. A common approach includes:
Acylation : Introducing the pivaloyl group via Friedel-Crafts acylation using pivaloyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
Carboxylation : Direct carboxylation at the 3-position using CO₂ under high pressure or via Grignard reagent intermediates.
Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate the product.
Key factors affecting yield and purity include:
- Temperature control : Excess heat during acylation can lead to side reactions (e.g., over-acylation).
- Catalyst stoichiometry : Overuse of AlCl₃ may cause decomposition of the furan core.
- Reaction time : Extended carboxylation steps risk hydrolysis of the ester groups.
Validation via TLC and HPLC is critical at each step .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Structural validation requires a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirm the presence of the pivaloyl group (δ ~1.2 ppm for tert-butyl protons) and furan ring protons (δ ~6.5–7.5 ppm). Discrepancies in splitting patterns may indicate isomerization .
- FT-IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry .
Advanced: How can researchers address discrepancies in reported spectroscopic data (e.g., NMR or IR) for this compound across studies?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Standardized Solvent Systems : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) to minimize chemical shift variations.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .
- Isotopic Labeling : Track proton exchange in carboxylic groups using D₂O to confirm tautomeric states.
- Collaborative Reproducibility : Cross-validate data with independent labs using identical synthetic batches .
Advanced: What computational modeling approaches are suitable for predicting the reactivity or stability of this compound under varying experimental conditions?
Answer:
- Molecular Dynamics (MD) Simulations : Model solvation effects and thermal stability in polar vs. nonpolar solvents.
- Quantum Mechanical Calculations : Use DFT to predict reaction pathways (e.g., decarboxylation or ester hydrolysis) and transition states.
- pKa Prediction : Tools like MarvinSketch or ACD/Labs estimate the acidity of the carboxylic group, guiding pH-dependent stability studies.
- Docking Studies : If bioactive, simulate interactions with enzymes or receptors to identify potential degradation pathways .
Basic: What are the key considerations in designing a stability study for this compound under different storage conditions?
Answer:
A robust stability study should:
Vary Environmental Parameters : Test temperature (4°C, 25°C, 40°C), humidity (40–75% RH), and light exposure (UV vs. dark).
Analytical Endpoints : Monitor degradation via HPLC (peak area reduction) and colorimetric assays for oxidation (e.g., peroxide formation).
Sampling Intervals : Collect data at t = 0, 1, 3, 6, and 12 months.
Statistical Analysis : Use ANOVA to identify significant degradation trends and derive shelf-life models (e.g., Arrhenius plots for thermal decay) .
Advanced: How can mechanistic studies elucidate the role of this compound in catalytic or biochemical pathways?
Answer:
- Isotopic Tracing : Use ¹⁴C-labeled compounds to track metabolic incorporation or degradation products.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated analogs to identify rate-limiting steps.
- Enzyme Inhibition Assays : Test competitive/non-competitive inhibition using purified enzymes (e.g., oxidoreductases) and varying substrate concentrations.
- In Situ Spectroscopy : Employ time-resolved FT-IR or Raman to capture intermediate species during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
